molecular formula C18H27N3O3S B2979842 4-((2-(azepan-1-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 920233-96-1

4-((2-(azepan-1-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No.: B2979842
CAS No.: 920233-96-1
M. Wt: 365.49
InChI Key: DHAPXWBSDSVTIM-UHFFFAOYSA-N
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Description

The compound 4-((2-(azepan-1-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a quinazolinone derivative characterized by a bicyclic tetrahydroquinazolin-2-one core. This structure is substituted at position 1 with a 2-hydroxyethyl group and at position 4 with a thioether-linked 2-(azepan-1-yl)-2-oxoethyl moiety. Quinazolinones are pharmacologically significant due to their antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S/c22-12-11-21-15-8-4-3-7-14(15)17(19-18(21)24)25-13-16(23)20-9-5-1-2-6-10-20/h22H,1-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAPXWBSDSVTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a tetrahydroquinazolinone core, which is known for its diverse pharmacological properties. The presence of the azepan ring and the thioether functionality enhances its potential for interaction with biological targets.

Structural Formula

C15H22N2O3S\text{C}_{15}\text{H}_{22}\text{N}_2\text{O}_3\text{S}

This formula indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, contributing to the compound's biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to tetrahydroquinazolinones exhibit significant antimicrobial properties. A study demonstrated that derivatives of this class showed effectiveness against various bacterial strains. For instance, a related compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Potential

Tetrahydroquinazolinones have been investigated for their anticancer properties. In vitro studies revealed that certain derivatives induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation. For example, a related structure was shown to inhibit the growth of human breast cancer cells (MCF-7) by downregulating anti-apoptotic proteins .

The proposed mechanism involves the inhibition of specific enzymes or pathways critical for cell survival and proliferation. For instance, compounds targeting protein kinases involved in cell signaling pathways have shown promise in preclinical models .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several tetrahydroquinazolinone derivatives, including our compound. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The study reported an MIC of 15 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .

Study 2: Anticancer Activity

In a separate investigation focused on cancer cell lines, the compound was found to significantly reduce cell viability in MCF-7 cells with an IC50 value of 10 µM. The study attributed this effect to the induction of apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC (µg/mL)Reference
AntimicrobialE. coli15
AntimicrobialS. aureus20
AnticancerMCF-7 (Breast Cancer)10

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs primarily differ in substituents at positions 1 and 4 of the tetrahydroquinazolinone core. Key comparisons include:

Compound Name Position 1 Substituent Position 4 Substituent Key Features Biological Activity Reference
Target Compound 2-Hydroxyethyl 2-(Azepan-1-yl)-2-oxoethylthio Combines hydrophilic (hydroxyethyl) and lipophilic (azepane) groups. Potential antimicrobial/anticancer*
4-(4-Chlorophenyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-thione (3a) None (thione at C2) 4-Chlorophenyl Thione (C=S) instead of ketone (C=O); simple aryl substitution. Antimicrobial
4-(3-Nitrophenyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one (1b) None 3-Nitrophenyl Electron-withdrawing nitro group enhances electrophilicity. Not specified
1-Phenyl-5,6,7,8-tetrahydroquinazolin-2(1H)-one (6a) Phenyl None Aromatic substitution at N1; lacks thioether/azepane. Lubricant additive
4-(4-Methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydroquinazolin-2(1H)-one (6b) Phenyl 4-Methoxyphenyl Electron-donating methoxy group; dual aryl substitution. Anticancer (reported)
2-[4-(2-Hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone 2-Hydroxyethyl Pyrazole-methyl Hydroxyethyl at N1; pyrazole at C3. Antiplatelet/antioxidant*

*Predicted based on structural analogs.

Physicochemical Properties

  • Lipophilicity : The azepane ring introduces moderate lipophilicity, which may enhance membrane permeability and blood-brain barrier penetration relative to purely hydrophilic derivatives .
  • IR/NMR Data: The thioether-linked carbonyl (C=O) in the target compound is expected at ~1670–1680 cm⁻¹ (IR), consistent with quinazolinone derivatives . ¹H-NMR signals for the tetrahydroquinazolinone core (δ 1.8–3.0 ppm), hydroxyethyl (δ 3.6–4.0 ppm), and azepane protons (δ 3.2–3.5 ppm) align with data for 4-aryl analogs .

Pharmacological Potential

  • Antimicrobial Activity: Simple aryl-substituted quinazolinones (e.g., 3a, 4b) exhibit antimicrobial properties, suggesting the target compound’s azepane-thioether motif could enhance binding to bacterial enzymes .
  • Anticancer Potential: The 4-methoxyphenyl derivative (6b) shows anticancer activity, implying that the target’s azepane group might interact with kinase or protease targets .
  • Metabolic Stability : The azepane ring’s conformational flexibility could reduce metabolic degradation compared to rigid aryl groups .

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